Methyl (2,5-dioxopyrrolidin-1-yl)carbamate
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Overview
Description
Methyl (2,5-dioxopyrrolidin-1-yl)carbamate is an organic compound with the molecular formula C6H8N2O4 It is a derivative of carbamic acid and features a pyrrolidinyl ring with two keto groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,5-dioxopyrrolidin-1-yl)carbamate typically involves the reaction of carbamic acid derivatives with methylating agents. One common method is the reaction of N-hydroxysuccinimide with methyl chloroformate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,5-dioxopyrrolidin-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized carbamates.
Scientific Research Applications
Methyl (2,5-dioxopyrrolidin-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2,5-dioxopyrrolidin-1-yl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the carbonyl groups in the pyrrolidinyl ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2,5-dioxo-1-pyrrolidinyl)carbamate
- Propyl (2,5-dioxo-1-pyrrolidinyl)carbamate
- Butyl (2,5-dioxo-1-pyrrolidinyl)carbamate
Uniqueness
Methyl (2,5-dioxopyrrolidin-1-yl)carbamate is unique due to its specific methyl group, which influences its reactivity and interactions compared to other alkyl derivatives. The presence of the methyl group can affect the compound’s solubility, stability, and overall chemical behavior .
Properties
IUPAC Name |
methyl N-(2,5-dioxopyrrolidin-1-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-12-6(11)7-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBKJGOZZOLRIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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